molecular formula C10H13N B047264 5-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 123593-99-7

5-Methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B047264
CAS RN: 123593-99-7
M. Wt: 147.22 g/mol
InChI Key: QZGXYVCFHDTRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2,3,4-tetrahydroisoquinoline (5-Me-THIQ) is a novel and structurally unique alkaloid compound found in plants, fungi, and bacteria. It is a monoterpene alkaloid, meaning it is composed of two isoprene units and contains a nitrogen atom. 5-Me-THIQ has a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology due to its unique structure and properties.

Scientific Research Applications

  • Neurotoxicity and Parkinsonism : THIQ is known for its cytotoxicity and its ability to induce parkinsonism in mice. This is attributed to its uptake into dopaminergic neurons via the dopamine transporter and subsequent conversion by catechol-O-methyltransferase (Kawai, Kotake, & Ohta, 2000).

  • Inhibition in Brain Electron Transport System : It significantly inhibits the activity of NADH-ubiquinone reductase in the brain electron transport system (Suzuki, Mizuno, & Yoshida, 1989).

  • Presence in Foods : Found in foods with high 2-phenylethylamine content, THIQ can cross the blood-brain barrier in rats, potentially accumulating in the brain from food sources (Makino, Ohta, Tachikawa, & Hirobe, 1988).

  • Role in Neurotoxin Formation : It acts as a precursor of the dopaminergic neurotoxin N-methylisoquinolinium ion in the human brain (Naoi, Matsuura, Takahashi, & Nagatsu, 1989).

  • Neuroprotective and Neurorestorative Actions : THIQ derivatives, including 5-methyl-1,2,3,4-tetrahydroisoquinoline, exhibit unique neuroprotective and neurorestorative actions (Peana, Bassareo, & Acquas, 2019).

  • Applications in Marine Natural Product Synthesis : The intramolecular photoredox transformation of THIQ tricyclic models is used in the transformation of biologically active marine natural products (Yokoya et al., 2023).

  • Antinociceptive Activity : New derivatives of THIQ have shown antinociceptive activity comparable to codeine (Tabatabai, Zarrindast, Lashkari, & Shafiee, 1999).

  • Synthesis of Alkaloid Natural Products : Novel catalytic stereoselective strategies for the synthesis of THIQ scaffolds have advanced the total synthesis of alkaloid natural products (Liu et al., 2015).

  • Potential in Drug Discovery for Cancer and CNS Diseases : THIQ derivatives have shown promise in drug discovery for cancer and central nervous system (CNS) disorders, and might be candidates for treating infectious diseases like malaria (Singh & Shah, 2017).

  • Treatment of Parkinson's Disease : Certain hydroxy-1MeTIQ derivatives, particularly 4b, may have potential for treating Parkinson's disease (Okuda, Kotake, & Ohta, 2003).

Safety and Hazards

The safety data sheet for 5-Methyl-1,2,3,4-tetrahydroisoquinoline indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . It has a GHS05 hazard pictogram, with the signal word “Danger”. The hazard statements include H314, indicating that it causes severe skin burns and eye damage .

Future Directions

The THIQ scaffold, including 5-Methyl-1,2,3,4-tetrahydroisoquinoline, continues to be a subject of interest in medicinal chemistry due to its diverse biological activities. Future research directions may include the development of novel THIQ analogs with potent biological activity .

Biochemical Analysis

Biochemical Properties

5-Methyl-1,2,3,4-tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been shown to produce an antidepressant-like effect in the forced swim test (FST) at a dose of 50 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4,11H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGXYVCFHDTRMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCNCC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585677
Record name 5-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

123593-99-7
Record name 5-Methyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
5-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
5-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
5-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
5-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
5-Methyl-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.